Product packaging for 3-O-ethylentacapone(Cat. No.:CAS No. 857629-79-9)

3-O-ethylentacapone

Cat. No.: B193601
CAS No.: 857629-79-9
M. Wt: 333.34 g/mol
InChI Key: FGJZUPPLPIHQSE-KPKJPENVSA-N
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Description

3-O-ethylentacapone (CAS 857629-79-9) is a chemical impurity and reference standard of Entacapone, a medication used as an adjunct to levodopa/carbidopa for the treatment of Parkinson's disease . As a process-related impurity, this compound is critical in pharmaceutical research and development for method development, stability studies, and quality control (QC) of Entacapone Active Pharmaceutical Ingredient (API) and its final drug products . This compound, with the molecular formula C 16 H 19 N 3 O 5 and a molecular weight of 333.34 g/mol, is supplied with comprehensive characterization data to support your research . Specifications & Data: • CAS Number: 857629-79-9 • Molecular Formula: C 16 H 19 N 3 O 5 • Molecular Weight: 333.34 g/mol • Synonyms: (2E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide; Entacapone EP Impurity D Intended Use & Handling: This product is labeled "For Research Use Only" (RUO). It is intended solely for use in laboratory research . It is not intended for use in diagnostic or therapeutic procedures, nor for human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O5 B193601 3-O-ethylentacapone CAS No. 857629-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-4-18(5-2)16(21)12(10-17)7-11-8-13(19(22)23)15(20)14(9-11)24-6-3/h7-9,20H,4-6H2,1-3H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJZUPPLPIHQSE-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235058
Record name 3-O-Ethylentacapone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857629-79-9
Record name (2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857629-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Ethylentacapone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857629799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Ethylentacapone
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Record name 3-O-ETHYLENTACAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KYH8530PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Mechanistic Formation of 3 O Ethylentacapone

Directed Synthesis of 3-O-ethylentacapone for Reference Standard Generation

The generation of a pure reference standard of this compound is essential for its accurate identification and quantification in entacapone (B1671355) samples. The directed synthesis of this compound can be logically achieved by adapting the established Knoevenagel condensation route used for entacapone itself, but with a modified starting material.

The synthesis involves the condensation of a 3-O-ethylated benzaldehyde (B42025) derivative with N,N-diethyl-2-cyanoacetamide. A plausible synthetic route is outlined below:

Starting Material : The synthesis commences with 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. This precursor already contains the required ethyl ether group at the 3-position of the catechol ring.

Condensation Reaction : This O-ethylated benzaldehyde is reacted with N,N-diethyl-2-cyanoacetamide.

Catalysis and Solvent : The reaction is typically catalyzed by a mild base, such as piperidine (B6355638) or its salts (e.g., piperidine acetate), in a suitable solvent. google.com The choice of solvent and reaction temperature is optimized to drive the condensation to completion while minimizing side reactions.

Purification : Following the reaction, the resulting crude this compound is purified using standard techniques like recrystallization or column chromatography to isolate the compound with high purity, suitable for use as a reference standard.

This directed approach ensures the unambiguous formation of this compound, avoiding the isomeric mixtures and byproducts that can occur when attempting to selectively ethylate the entacapone molecule directly.

Understanding the Formation of this compound as a Process-Related Impurity in Entacapone Synthesis

The presence of this compound as an impurity in bulk entacapone is primarily linked to the specific conditions and materials used during its large-scale synthesis.

The standard industrial synthesis of entacapone involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with N,N-diethyl-2-cyanoacetamide. google.com A common solvent for this reaction is anhydrous ethanol (B145695). google.com The formation of the this compound impurity arises from a competing side reaction: the etherification of the hydroxyl group at the 3-position of the catechol ring.

This etherification can occur on either the starting material (3,4-dihydroxy-5-nitrobenzaldehyde) or the final entacapone product. The presence of a basic catalyst (piperidine acetate) and elevated temperatures used to drive the primary condensation reaction can also facilitate this nucleophilic substitution reaction, where the hydroxyl group attacks the ethanol solvent (or an activated form thereof). The hydroxyl group at the 3-position is generally more nucleophilic and susceptible to alkylation than the 4-hydroxyl group due to electronic effects from the nitro and aldehyde/acrylamide groups.

Table 1: Factors in Entacapone Synthesis Contributing to this compound Formation
FactorDescriptionRole in Impurity Formation
Ethanol SolventCommonly used as the reaction medium for the Knoevenagel condensation. google.comActs as the source of the ethyl group for the etherification side reaction.
Basic Catalyst (e.g., Piperidine Acetate)Used to catalyze the primary condensation reaction. google.comCan deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and promoting the etherification reaction with the solvent.
Elevated TemperatureApplied to increase the rate of the desired condensation reaction.Provides the necessary activation energy for the slower, competing etherification side reaction to occur.
Prolonged Reaction TimeEnsures complete conversion of starting materials to entacapone.Increases the opportunity for the slower etherification side reaction to proceed, leading to higher levels of the impurity.

The formation of entacapone versus its 3-O-ethylated impurity can be understood by considering the principles of kinetic and thermodynamic control. youtube.comyoutube.com

Kinetic Product (Entacapone) : The Knoevenagel condensation to form entacapone is a rapid reaction with a relatively low activation energy. Under milder conditions (lower temperatures, shorter reaction times), this pathway is dominant, leading to entacapone as the major product. This is considered the kinetically controlled product. youtube.com

Table 2: Kinetic vs. Thermodynamic Control in Entacapone Synthesis
ParameterKinetic Control (Favors Entacapone)Thermodynamic Control (Favors this compound)
TemperatureLowHigh
Reaction TimeShortLong
Activation EnergyLowerHigher
Product StabilityLess stable product formed fasterMore stable product formed slower
Primary OutcomeHigh yield of EntacaponeIncreased formation of this compound impurity

Therefore, to minimize the formation of this compound, the synthesis of entacapone should be optimized to operate under kinetic control, using the lowest possible temperature and shortest reaction time necessary for completion.

Investigation of this compound as a Degradation Product of Entacapone

Beyond being a process-related impurity, this compound could potentially form as a degradation product of entacapone if the drug substance or product is exposed to specific stress conditions in the presence of an ethyl source.

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. researchgate.netnih.gov Entacapone has been subjected to various stress conditions as per regulatory guidelines.

Acid and Base Hydrolysis : Entacapone shows considerable degradation under both acidic and basic stress conditions. researchgate.net

Oxidation : Significant degradation is observed when entacapone is exposed to oxidative conditions (e.g., hydrogen peroxide). researchgate.net

Photodegradation : Exposure to UV light is known to cause the isomerization of the (E)-entacapone to its geometric (Z)-isomer, which is a primary photodegradation product. oup.com

Thermal Degradation : Entacapone is relatively stable under thermal stress, with some studies showing no appreciable degradation. indexcopernicus.com

While these studies confirm entacapone's susceptibility to degradation and lead to the formation of various unspecified impurities, the formation of this compound is not a commonly reported degradation pathway. researchgate.netresearchgate.net Its formation as a degradant is conditional upon the presence of an ethylating agent in the stress environment.

Table 3: Summary of Entacapone Forced Degradation Studies
Stress ConditionObservationPotential for this compound Formation
Acidic HydrolysisSignificant degradation observed. researchgate.netPossible if the stress study is conducted in an ethanol-based solution.
Basic HydrolysisSignificant degradation observed. researchgate.netPossible if the stress study is conducted in an ethanol-based solution.
Oxidation (H₂O₂)Significant degradation observed. researchgate.netUnlikely, as this pathway involves oxidation, not etherification.
Photolysis (UV Light)Formation of the (Z)-isomer is a primary pathway. oup.comUnlikely.
Thermal (Heat)Generally stable. indexcopernicus.comUnlikely in a solid state; possible if heated in an ethanol-based solution over time.

The primary contributing factor for the formation of this compound as a degradation product is the presence of ethanol in the drug product formulation or during storage. If entacapone is formulated as a solution or suspension with ethanol as a solvent or co-solvent, the same chemical transformation that occurs during synthesis could happen over the product's shelf life, albeit at a much slower rate.

Factors that could accelerate this degradation pathway include:

Storage in Ethanol-Containing Solutions : The most critical factor is the availability of an ethyl group source.

pH of the Formulation : A non-neutral pH (either acidic or basic) could catalyze the etherification of the catechol hydroxyl group over time.

Elevated Storage Temperatures : Storage at temperatures above recommended conditions would provide the energy to promote this slow degradation reaction, consistent with thermodynamic principles.

Therefore, while not an intrinsic degradation pathway, the formation of this compound is a plausible product-formulation interaction that must be considered during the stability assessment of any liquid dosage forms of entacapone containing ethanol.

Advanced Spectroscopic and Chromatographic Characterization of 3 O Ethylentacapone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of 3-O-ethylentacapone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity and chemical environment of each atom in this compound can be determined.

The structure of this compound differs from its parent compound, entacapone (B1671355), by the ethylation of the hydroxyl group at the C-3 position of the phenyl ring. This modification leads to distinct and predictable changes in the NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Disappearance of Phenolic Proton: The acidic proton of the 3-hydroxyl group in entacapone would be absent in the spectrum of this compound.

Appearance of O-Ethyl Protons: The introduction of the ethyl group gives rise to two new signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂ -CH₃) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-O-CH₂-CH₃ ).

Shifts in Aromatic Protons: The protons on the aromatic ring, particularly those ortho and para to the new ether linkage, will experience a shift in their chemical environment compared to entacapone.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Appearance of O-Ethyl Carbons: Two new signals will appear in the aliphatic region of the spectrum, corresponding to the two carbons of the O-ethyl group (-O-CH₂ -CH₃ ).

Shift of Aromatic Carbons: The carbon atom directly attached to the ether oxygen (C-3) will experience a significant downfield shift. Other carbons in the aromatic ring will also exhibit shifts.

Core Structure Carbons: The carbons of the propenamide side chain, including the carbonyl, cyano, and vinylic carbons, will remain in their characteristic chemical shift regions.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-N(CH₂CH₃)₂1.25 (t)13.5
-N(CH₂CH₃)₂3.50 (q)42.0
-O-CH₂CH₃1.45 (t)15.0
-O-CH₂CH₃4.20 (q)65.0
Aromatic-H7.10 (d)115.5
Vinyl-H7.60 (s)110.0
Aromatic-H7.80 (d)125.0
Aromatic-C-128.0
Aromatic-C-OH-145.0
Aromatic-C-O-Et-148.0
Aromatic-C-NO₂-140.0
C=C (Vinyl)-150.0
C≡N-117.0
C=O-165.0
Note: Predicted values in DMSO-d₆ relative to TMS. 't' denotes triplet, 'q' denotes quartet, 'd' denotes doublet, 's' denotes singlet.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound and provide insights into its structure through fragmentation analysis.

The molecular formula of entacapone is C₁₄H₁₅N₃O₅. The ethylation of one hydroxyl group adds a C₂H₄ unit, resulting in a molecular formula of C₁₆H₁₉N₃O₅ for this compound. This change increases the monoisotopic mass by 28.0313 Da.

Molecular Ion Peak: HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ corresponding to the exact mass of C₁₆H₂₀N₃O₅⁺. This precise measurement helps to distinguish it from other compounds with the same nominal mass.

Fragment Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragmentation pathways for this compound under techniques like electrospray ionization (ESI) coupled with tandem MS (MS/MS) would include:

Loss of the Diethylamino Group: A common fragmentation for N,N-diethylamides.

Loss of Ethylene: Cleavage of the ethyl ether can result in the loss of a neutral ethene molecule (C₂H₄).

Cleavage of the Propenamide Side Chain: Fragmentation can occur at various points along the side chain, leading to characteristic product ions.

Loss of Nitro Group: The nitro (NO₂) group can also be lost during fragmentation.

Predicted HRMS Data for this compound

Ion/Fragment FormulaDescriptionPredicted Exact Mass (m/z)
C₁₆H₂₀N₃O₅⁺[M+H]⁺334.13975
C₁₆H₂₁N₃NaO₅⁺[M+Na]⁺356.12169
C₁₄H₁₆N₃O₅⁺[M+H - C₂H₄]⁺306.10845
C₁₂H₁₀N₂O₅⁺[M+H - N(C₂H₅)₂]⁺262.05842

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a sample.

The key structural difference between entacapone and this compound—the conversion of a phenol (B47542) to an alkyl aryl ether—is readily detectable by IR spectroscopy.

O-H Stretch: The broad absorption band characteristic of the phenolic O-H group in entacapone (typically around 3200-3500 cm⁻¹) would be absent in the spectrum of this compound. tandfonline.com

C-O-C Stretch: The spectrum of this compound would feature new, strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-O-C ether linkage, typically found in the 1260-1000 cm⁻¹ region.

C-H Stretch: The aliphatic C-H stretching from the newly introduced ethyl group would be observed just below 3000 cm⁻¹.

Conserved Functional Groups: The characteristic absorptions for the other functional groups are expected to remain. These include the C≡N stretch (around 2220 cm⁻¹), the amide C=O stretch (around 1650 cm⁻¹), and the symmetric and asymmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹).

Predicted Key IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)-OH~3450Present (in Entacapone)
O-H Stretch (Phenolic)-OH-Absent (in this compound)
C-H Stretch (Aromatic/Vinylic)Ar-H, =C-H3100-3000Medium
C-H Stretch (Aliphatic)-CH₂, -CH₃2980-2850Medium
C≡N StretchNitrile~2225Medium-Strong
C=O StretchAmide~1650Strong
C=C StretchAromatic1600-1450Variable
N-O Asymmetric StretchNitro (-NO₂)~1530Strong
N-O Symmetric StretchNitro (-NO₂)~1350Strong
C-O-C Asymmetric StretchAryl-Alkyl Ether~1250Strong
C-O-C Symmetric StretchAryl-Alkyl Ether~1040Strong

Advanced Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and for its isolation. High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing compounds like entacapone and its derivatives. indexcopernicus.comthepharmajournal.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the method of choice for separating entacapone and its related substances. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Retention Behavior: this compound is less polar than entacapone due to the replacement of a polar hydroxyl group with a less polar ethyl ether group. This decrease in polarity will lead to a stronger interaction with the nonpolar C18 stationary phase.

Retention Time: Consequently, this compound is expected to have a longer retention time than entacapone under identical RP-HPLC conditions. researchgate.net This difference in retention time allows for their effective separation and the purity assessment of this compound. A typical mobile phase for analyzing entacapone involves a mixture of an acidic phosphate (B84403) buffer and a solvent like acetonitrile (B52724) or methanol. thepharmajournal.comoup.com

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC):

Gas Chromatography (GC): Due to its high molecular weight, low volatility, and potential for thermal degradation, this compound is not well-suited for analysis by GC without prior derivatization.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (often CO₂) as the mobile phase and can be an effective alternative for the analysis and purification of compounds that are not suitable for GC. It could potentially offer faster analysis times and reduced solvent consumption compared to HPLC for the purification of this compound.

Hypothetical Comparative RP-HPLC Data

ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 2.5) : Acetonitrile (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 300 nm
Compound Hypothetical Retention Time (min)
Entacapone~12.0
This compound> 15.0 (Predicted)

In Vitro Biochemical and Molecular Interaction Studies of 3 O Ethylentacapone

Evaluation of 3-O-ethylentacapone's Inhibitory Potential Against Catechol-O-methyltransferase (COMT)

To determine the potential of this compound as a COMT inhibitor, a series of in vitro studies would be required.

Enzyme Kinetic Analysis of COMT Inhibition by this compound

Enzyme kinetic studies are fundamental to understanding how a compound interacts with its target enzyme. adarshcollege.inwikipedia.org These analyses would determine the inhibitory potency and the mechanism of inhibition of this compound against COMT. Key parameters that would be investigated include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower IC50 or Ki value would indicate a more potent inhibitor.

The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be elucidated by performing kinetic experiments at varying concentrations of both the substrate and the inhibitor. adarshcollege.in For instance, a competitive inhibitor would be expected to bind to the same active site as the natural substrate. nih.gov

Table 1: Hypothetical Enzyme Kinetic Parameters for COMT Inhibition

InhibitorIC50 (nM)Ki (nM)Mechanism of Inhibition
This compoundData not availableData not availableData not available
Entacapone (B1671355)Reported in literatureReported in literatureCompetitive
TolcaponeReported in literatureReported in literatureMixed
Opicapone (B609759)Reported in literatureReported in literatureTight-binding, slow-reversible

Comparative Study of COMT Inhibition with Entacapone and Other Inhibitors

A comparative analysis of the COMT inhibitory activity of this compound with established inhibitors like entacapone, tolcapone, and opicapone would be crucial to contextualize its potency and potential therapeutic relevance. nih.govjourneywithparkinsons.comresearchgate.netnih.govresearchgate.net Such studies would directly compare the IC50 and Ki values under identical experimental conditions.

Assessment of this compound's Interaction with Other Relevant Biological Targets

While COMT is the primary target for this class of compounds, it is important to assess the selectivity of this compound by investigating its potential interactions with other biological targets.

Receptor Binding Assays (if structurally plausible targets exist beyond COMT)

Receptor binding assays are used to determine if a compound binds to specific receptors. nih.govmerckmillipore.comnih.govepa.gov If the structure of this compound suggests potential off-target interactions with neurotransmitter receptors or other enzymes, a panel of receptor binding assays would be conducted. This would help to identify any potential for unintended pharmacological effects.

Cell-Free Biochemical Assays for Specific Protein Interactions

Cell-free biochemical assays allow for the study of direct interactions between a compound and a purified protein without the complexity of a cellular environment. nih.govresearchgate.netabcam.comnih.gov These assays could be employed to investigate the binding of this compound to other enzymes or proteins that are structurally related to COMT or are known to be affected by similar chemical scaffolds.

Mechanistic Investigations of this compound at the Molecular Level

Understanding the molecular basis of inhibition is key to rational drug design and optimization. Mechanistic studies would aim to elucidate the precise binding mode of this compound within the COMT active site. Techniques such as X-ray crystallography or computational molecular modeling could be used to visualize the inhibitor-enzyme complex and identify the specific amino acid residues involved in the interaction. For other COMT inhibitors, it has been shown that interactions with key residues in the catechol-binding pocket are crucial for their inhibitory activity. nih.govnih.gov

Proposed Molecular Mechanisms Underlying Observed Biochemical Activities

While comprehensive studies specifically detailing the molecular mechanisms of this compound are limited, the foundational understanding of COMT inhibition by its parent compound, entacapone, provides a framework. The inhibitory activity of compounds like entacapone is largely attributed to their catechol structure, which allows them to bind to the active site of the COMT enzyme. nih.gov

The interaction between COMT inhibitors and the enzyme's active site is influenced by several factors. A crucial element is the interaction between the catechol hydroxyl groups of the inhibitor and a magnesium ion (Mg2+) cofactor within the COMT active site. nih.govnih.gov Additionally, hydrogen bonding with specific amino acid residues, such as Lys144, Asn170, and Glu199, along with hydrophobic interactions with residues like Trp38, Pro174, and Leu198, play a significant role in the binding and inhibition of the enzyme. nih.gov For entacapone, the diethylamine (B46881) tail is thought to contribute to favorable steric volume, enhancing its inhibitory activity. nih.gov It is plausible that this compound, due to its structural similarity to entacapone, may engage in similar interactions, though the ethylation at the 3-O position would likely alter the binding affinity and inhibitory potency.

Interacting Moiety Proposed Interaction Type Relevance to COMT Inhibition
Catechol Hydroxyl GroupsCoordination with Mg2+ cofactorEssential for binding to the active site.
Various inhibitor functional groupsHydrogen bonding with active site residues (e.g., Lys144, Asn170, Glu199)Stabilizes the inhibitor-enzyme complex.
Hydrophobic regions of the inhibitorHydrophobic contacts with active site residues (e.g., Trp38, Pro174, Leu198)Contributes to the overall binding affinity.

Impact of this compound on Cellular Pathways Relevant to COMT Function

The primary cellular pathway influenced by COMT inhibition is the metabolism of catecholamines. nih.gov COMT is a key enzyme in the degradation of levodopa (B1675098) to 3-O-methyldopa (3-OMD). nih.gov By inhibiting COMT, compounds like entacapone reduce the formation of 3-OMD, thereby prolonging the plasma half-life of levodopa. patsnap.comnih.gov This leads to a more sustained delivery of levodopa to the brain. nih.gov

Metabolite Effect of COMT Inhibition Cellular Consequence
LevodopaIncreased plasma half-life and bioavailabilityEnhanced delivery to the central nervous system.
3-O-methyldopa (3-OMD)Decreased formationReduced potential for competition with levodopa for brain uptake.

Further research is necessary to fully elucidate the specific in vitro biochemical and molecular interactions of this compound and to quantify its precise impact on cellular pathways relevant to COMT function.

Structure Activity Relationship Sar and Computational Chemistry of 3 O Ethylentacapone Analogues

Deriving Structure-Activity Relationships from 3-O-ethylentacapone and its Congeners

The biological activity of this compound and its analogues is intrinsically linked to their chemical structures. SAR studies aim to identify the key molecular features responsible for their inhibitory potency against COMT.

The chemical structure of entacapone (B1671355), a nitrocatechol derivative, provides a foundational scaffold for SAR analysis. The substituents on the catechol ring and the side chain play crucial roles in the molecule's interaction with the COMT active site.

Nitrocatechol Moiety: The 3,4-dihydroxy-5-nitrobenzoyl moiety is a critical pharmacophore. The catechol hydroxyl groups are essential for chelating the Mg2+ ion within the COMT active site, a key interaction for potent inhibition. nih.gov The electron-withdrawing nature of the nitro group is also considered important for the binding of these inhibitors. researchgate.net

Substituents on the Phenyl Ring: Modifications to the phenyl ring can significantly impact activity. For instance, in a study of 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions influenced inhibitory potency. frontiersin.org While a different target, this highlights the general principle that substituent electronics are a key determinant of activity. In phenolic compounds, electron-donating groups generally decrease the O-H bond dissociation enthalpy, which can correlate with increased antioxidant activity, while strong electron-withdrawing groups can have the opposite effect. mdpi.comsapub.org

Side-Chain Modifications: The length and nature of the side chain attached to the core structure also modulate biological activity. For example, in a series of N-ethyl-hexedrone analogues, the potency of dopamine (B1211576) uptake inhibition showed a dependency on the length of the aliphatic side chain, with an optimal length observed. nih.gov For entacapone analogues, increasing the steric volume of the diethylamine (B46881) tail has been proposed to be favorable for COMT inhibitory activity. nih.gov

The following table summarizes the general effects of different substituent types on the activity of related compound classes.

Substituent TypeGeneral Effect on ActivityRationale
Electron-Donating Groups (e.g., -OH, -OCH3)Can increase activityMay enhance hydrogen bonding interactions and improve solubility. mdpi.com
Electron-Withdrawing Groups (e.g., -NO2, -CF3)Can increase or decrease activity depending on position and targetInfluences the electronic properties of the core structure, which is critical for binding. mdpi.comsapub.orgrsc.org
Halogens (e.g., -F, -Cl, -Br)Variable effectsCan influence lipophilicity and electronic properties. mdpi.com
Bulky/Steric GroupsCan be favorableMay form additional hydrophobic contacts within the binding site. nih.gov

Stereochemistry can play a profound role in the biological activity of enzyme inhibitors. The three-dimensional arrangement of atoms can dictate how well a molecule fits into the binding site of its target protein. For COMT inhibitors, specific stereoisomers may exhibit significantly different potencies.

Molecular docking studies have been employed to rationalize the structure-activity relationships of regio- and stereoisomeric compounds. For instance, in a study of LpxC inhibitors, different stereoisomers of monohydroxytetrahydrofuran derivatives showed varying levels of inhibitory activity, which was explained by their fit within the enzyme's active site. nih.gov The precise orientation of key functional groups, as determined by the molecule's stereochemistry, is crucial for establishing the necessary interactions for effective inhibition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is invaluable for predicting the activity of novel compounds and for understanding the key structural features that drive potency.

Both 2D and 3D QSAR models have been developed to predict the COMT inhibitory activity of entacapone analogues and other related compounds.

2D-QSAR: These models correlate biological activity with 2D descriptors such as molecular weight, lipophilicity (logP), and topological indices. neovarsity.org They can be useful for identifying general trends and for screening large libraries of compounds. shd-pub.org.rsmdpi.com

3D-QSAR: These models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. neovarsity.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. researchgate.netresearchgate.netrsc.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. researchgate.netresearchgate.net For COMT inhibitors, 3D-QSAR models have been constructed using bioactive conformations derived from docking experiments. nih.gov These models have highlighted the importance of steric and electrostatic fields in determining inhibitory potency. researchgate.net

A study on 36 COMT inhibitors using CoMFA and CoMSIA methodologies derived predictive models that help in understanding the structural requirements for improved bioactivity. researchgate.net Another study on 92 COMT inhibitors also utilized CoMFA and GRID/GOLPE models, which were in agreement with docking results and the COMT X-ray structure. nih.gov

The reliability of a QSAR model is determined through rigorous validation procedures. This ensures that the model is not only descriptive of the training data but also has predictive power for new, untested compounds. mdpi.com

Internal Validation: This is often performed using cross-validation techniques like leave-one-out (LOO) or leave-group-out. frontiersin.org The cross-validated correlation coefficient (q²) is a key metric, with a value greater than 0.5 generally considered acceptable. mdpi.com For a series of COMT inhibitors, CoMFA and GRID/GOLPE models yielded q² values of 0.594 and 0.636, respectively. nih.gov

External Validation: This involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. mdpi.com The predictive ability is often assessed by the predictive correlation coefficient (R²pred or r²pred). rsc.org A statistically reliable model with strong predictive capability is typically indicated by an R²ext value greater than 0.5. frontiersin.org

The following table presents a summary of statistical parameters used for QSAR model validation.

ParameterDescriptionAcceptable Value
r² (or R²) Coefficient of determination; measures the goodness of fit for the training set.> 0.6 mdpi.com
q² (or Q²) Cross-validated correlation coefficient; measures internal predictive ability.> 0.5 mdpi.com
R²pred (or r²pred) Predictive correlation coefficient for the external test set; measures external predictive ability.> 0.5 frontiersin.org

In Silico Molecular Modeling and Simulation for this compound

In silico molecular modeling and simulation techniques provide a dynamic and detailed view of the interactions between this compound and the COMT enzyme. nih.govnih.gov These methods are crucial for understanding the binding mechanism at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. phcog.com For COMT inhibitors, docking studies have been instrumental in visualizing how these molecules fit into the active site. nih.govresearchgate.net Key interactions identified through docking include the chelation of the Mg2+ ion by the catechol oxygens and hydrogen bonding with amino acid residues such as Lys144, Asn170, and Glu199. nih.gov Hydrophobic interactions with residues like Trp38, Pro174, and Leu198 also contribute to binding. nih.gov Docking simulations can also suggest how larger substituents on the catechol ring might form favorable hydrophobic contacts with other residues on the COMT surface. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations can assess the stability of the docked conformation and reveal important information about the flexibility of both the ligand and the protein. mdpi.com By analyzing the trajectory of the simulation, researchers can identify stable hydrogen bonds and other key interactions that persist over time, further validating the binding mode predicted by docking.

The integration of these computational approaches, from SAR and QSAR to molecular modeling and simulation, provides a comprehensive framework for understanding the molecular basis of CO-MT inhibition by this compound and its congeners. This knowledge is instrumental in the rational design of new inhibitors with improved potency and selectivity.

Ligand-Protein Docking Studies with COMT and Other Potential Targets

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a protein target. scielo.br This method is instrumental in drug discovery for assessing binding affinity and understanding the molecular interactions that stabilize the ligand-protein complex. f1000research.comresearchgate.net

Docking with COMT

Docking studies for entacapone analogues are primarily focused on their interaction with catechol-O-methyltransferase (COMT), the enzyme they are designed to inhibit. nih.gov These simulations utilize the three-dimensional crystal structure of human COMT, often obtained from the Protein Data Bank (PDB), such as entry 4XUC. ijpsjournal.com The primary goal is to evaluate how structural modifications, like those in this compound, affect the binding mode compared to the parent compound.

In a typical study, entacapone and its derivatives are docked into the COMT active site. The binding affinity, often expressed as a docking score in kcal/mol, is calculated. A more negative score generally indicates a stronger binding affinity. ijpsjournal.com For instance, a structure-based virtual screening of derivatives of 3,5-dinitrocatechol (B193598) (DNC), a known COMT-inhibiting scaffold, showed that a lead derivative (D6) achieved a binding affinity of -6.6 kcal/mol, which was superior to the -5.5 kcal/mol score of entacapone. ijpsjournal.com

The key interactions between the ligand and COMT are also analyzed. These typically involve hydrogen bonds and hydrophobic interactions with critical amino acid residues in the active site, as well as coordination with a magnesium ion (Mg²⁺) that is essential for the enzyme's catalytic activity. nih.gov

Table 1: Example Docking Scores and Interacting Residues for COMT Inhibitors

Compound Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues
Entacapone COMT (4XUC) -5.5 Not specified in source
Derivative 6 (D6) COMT (4XUC) -6.6 Not specified in source
Entacapone FTO (3LFM) Not specified in source Competes with m6A-containing substrates
Entacapone InhA Not specified in source Predicted to directly inhibit InhA

Docking with Other Potential Targets

Computational approaches have also been used to identify potential "off-targets" for existing drugs, a process known as drug repositioning. plos.org Through these methods, entacapone has been identified as a potential inhibitor of targets beyond COMT.

Fat Mass and Obesity-associated Protein (FTO): A structure-based virtual screening of FDA-approved drugs identified entacapone as a potent inhibitor of the FTO protein, which is involved in nucleic acid demethylation. scielo.br Entacapone was found to have an IC₅₀ of 3.5 μM against FTO and a dissociation constant (Kd) of 234 nM, suggesting a strong binding interaction. scielo.br

Enoyl-Acyl Carrier Protein Reductase (InhA): Using a chemical systems biology approach, entacapone was predicted to be a direct inhibitor of InhA, an essential enzyme in Mycobacterium tuberculosis. plos.org This finding suggests its potential use as a lead compound for developing new anti-tubercular drugs. plos.orgresearchgate.net

Docking studies of this compound and similar analogues against these alternative targets would be crucial to determine if the structural modifications alter this polypharmacology, potentially increasing selectivity for COMT or enhancing activity against a secondary target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.govmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing insight into the stability of the complex, conformational changes, and the persistence of key interactions. nih.govmdpi.com

MD simulations are frequently used to refine and validate the results of docking studies. ijpsjournal.com The process involves placing the docked complex in a simulated physiological environment (a water box with ions) and observing its behavior over tens to hundreds of nanoseconds. nih.govcardiff.ac.uk

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time, typically within 1–3 Å, suggests that the complex is stable and the ligand remains securely in the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the importance of the interactions predicted by docking. mdpi.com

For an analogue like this compound, MD simulations would be critical to assess whether the ethyl group introduces any steric clashes or unfavorable interactions that could destabilize the binding mode within the COMT active site. It would also reveal how the modification affects the molecule's conformational flexibility and its ability to maintain the optimal orientation for inhibition.

Table 2: Typical Parameters Assessed in Molecular Dynamics Simulations

Parameter Description Significance
RMSD Measures the deviation of atomic positions over time from a reference structure. nih.gov Indicates the structural stability of the protein-ligand complex. nih.gov
RMSF Measures the fluctuation of individual atoms or residues. Identifies flexible regions of the protein upon ligand binding.
Radius of Gyration (Rg) Measures the compactness of the protein structure. nih.gov Indicates whether the protein undergoes significant unfolding or conformational changes. nih.gov
Hydrogen Bonds Tracks the number and duration of hydrogen bonds between ligand and protein. mdpi.com Confirms the stability of key polar interactions predicted by docking. mdpi.com

Virtual Screening Approaches for Identification of Novel this compound-like Structures

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scielo.br This approach accelerates the early stages of drug discovery by prioritizing a smaller, more promising set of molecules for experimental testing. scielo.br There are two main types of virtual screening.

Structure-Based Virtual Screening (SBVS)

SBVS relies on the 3D structure of the target protein. scielo.br Using molecular docking, vast chemical databases (e.g., ZINC) are screened to find compounds that fit well into the target's binding site. nih.gov A study aiming to find new COMT inhibitors used this method by docking a library of compounds against the COMT crystal structure (PDB#6I3C). nih.gov The top-ranked molecules were then selected for further analysis based on their docking scores and predicted interactions with the active site. nih.gov This methodology could be readily applied to find novel structures that mimic the binding mode of this compound.

Ligand-Based Virtual Screening (LBVS)

When a reliable 3D structure of the target is not available, LBVS can be used. This method relies on the knowledge of existing active ligands. scielo.br A pharmacophore model is constructed, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov This model is then used as a 3D query to search chemical databases for molecules that possess the same features in the correct spatial orientation. nih.gov A pharmacophore model built from known COMT inhibitors, including entacapone, could effectively identify novel scaffolds with the potential for COMT inhibition. nih.govacs.org

These screening approaches are powerful tools for expanding the chemical space around a lead compound like this compound, leading to the identification of next-generation inhibitors with potentially improved properties.

Analytical Method Development and Validation for 3 O Ethylentacapone in Research Samples

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification of 3-O-ethylentacapone

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the effective separation and quantification of this compound from entacapone (B1671355) and other related impurities. openaccessjournals.comjneonatalsurg.com A successful HPLC method hinges on the careful selection of several key chromatographic parameters to achieve optimal resolution and sensitivity. openaccessjournals.comresearchgate.net

The choice of the stationary phase, or column, is a critical first step. For the analysis of entacapone and its impurities, including this compound, reversed-phase columns such as C18 or C8 are commonly employed. openaccessjournals.comresearchgate.net These columns provide the necessary hydrophobicity to retain the analytes of interest and separate them based on their polarity differences. For instance, a C18 column (250 x 4.6 mm, 5 µm particle size) has been successfully used for the simultaneous determination of entacapone and its pharmacopoeial impurities. oup.com

The mobile phase composition, a mixture of a buffer and an organic solvent, is meticulously optimized to achieve the desired separation. openaccessjournals.com A common approach involves a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netoup.com The pH of the buffer is a crucial parameter; for example, a potassium phosphate buffer with a pH of 2.5 has been utilized. oup.com The ratio of the buffer to the organic solvent can be kept constant (isocratic elution) or varied over time (gradient elution) to ensure the effective separation of all compounds. openaccessjournals.comajpaonline.com For instance, a gradient elution with a mobile phase of potassium di-hydrogen phosphate and di-potassium phosphate buffer (pH 2.5) and acetonitrile has been reported. oup.com

The flow rate of the mobile phase through the column also plays a significant role in the separation. A typical flow rate for such analyses is 1.0 mL/min. researchgate.netoup.com The injection volume, the amount of sample introduced into the HPLC system, is also a key parameter, with a common volume being 10 µL. oup.com

Table 1: Example HPLC Method Parameters for Entacapone Impurity Analysis
ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Potassium di-hydrogen phosphate and di-potassium phosphate buffer (pH 2.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
This table presents a representative set of HPLC conditions that can be adapted for the analysis of this compound. oup.com

Validation of Analytical Methods for Accuracy, Precision, and Robustness in Research Contexts

Once an HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. jneonatalsurg.com Method validation is a regulatory requirement and provides confidence in the reliability of the analytical data. europa.euelementlabsolutions.com The key validation parameters include accuracy, precision, and robustness. elementlabsolutions.comeuropa.eu

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is typically assessed by determining the recovery of a known amount of the analyte (in this case, this compound) spiked into a sample matrix. europa.eu The accuracy should be evaluated at a minimum of three concentration levels, with at least three replicates at each level, covering the specified range of the method. europa.eu The results are expressed as the percentage recovery. For example, recovery studies for entacapone impurities have been performed at 50%, 100%, and 150% of the specification level. derpharmachemica.com

Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short time interval with the same analyst and equipment. europa.eu

Intermediate precision: This evaluates the effect of random events on the precision of the analytical procedure within the same laboratory, considering variations such as different days, analysts, or equipment. europa.eu

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. Typical variations to be studied include changes in the mobile phase composition, pH, flow rate, and column temperature. ejgm.co.uk

Table 2: Validation Parameters and Typical Acceptance Criteria
ParameterAssessmentTypical Acceptance Criteria
Accuracy Recovery of spiked analyte at different concentrations. europa.eu98-102% recovery.
Precision (Repeatability) Multiple analyses of the same sample on the same day. europa.euRSD ≤ 2%.
Precision (Intermediate) Multiple analyses of the same sample on different days, with different analysts or equipment. europa.euRSD ≤ 2%.
Robustness Deliberate small changes in method parameters (e.g., pH, flow rate). ejgm.co.ukSystem suitability parameters remain within acceptable limits.
This table outlines the key validation parameters and their generally accepted criteria in pharmaceutical analysis.

Methodologies for Impurity Profiling and Quantification of this compound in Entacapone Materials

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. derpharmachemica.com For entacapone, this includes process-related impurities, degradation products, and metabolites like this compound. oup.comveeprho.com The development of a stability-indicating HPLC method is crucial for this purpose, as it must be able to separate the active pharmaceutical ingredient (API) from all its potential impurities and degradation products. openaccessjournals.com

A comprehensive approach to impurity profiling involves forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. researchgate.net This helps to generate potential degradation products and ensure that the analytical method can effectively separate them from the main compound.

The quantification of impurities is typically performed using the developed and validated HPLC method. The concentration of an impurity like this compound can be determined by comparing its peak area to that of a reference standard of a known concentration. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. ajpaonline.com These are determined as part of the method validation process.

For genotoxic impurities, which have the potential to damage DNA, highly sensitive analytical methods are required. While HPLC with UV detection is often sufficient for many impurities, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be necessary to achieve the very low detection limits required for genotoxic compounds. jocpr.com

Future Perspectives and Academic Research Opportunities for 3 O Ethylentacapone

Exploration of Undiscovered Biochemical Activities or Interactions of 3-O-ethylentacapone

The primary mechanism of action for entacapone (B1671355) is the inhibition of the COMT enzyme, a function critically dependent on its 3,4-dihydroxy-5-nitrophenyl group, commonly known as a nitrocatechol moiety. nih.govmdpi.com This catechol structure is essential for binding to the COMT active site and chelating a magnesium ion, which is crucial for its inhibitory effect. nih.govresearchgate.net

The chemical structure of this compound, systematically named (2E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, features an ethoxy group at the 3-position of the phenyl ring. ncats.io This modification fundamentally alters the required catechol structure, as it replaces one of the essential hydroxyl groups. Consequently, it is strongly predicted that this compound would exhibit significantly reduced or no inhibitory activity towards the COMT enzyme. This classifies it as a likely inactive impurity from a therapeutic standpoint.

However, the absence of COMT inhibition does not preclude other potential biochemical interactions. The molecule could theoretically interact with other enzymes or biological targets, a possibility that remains unexplored. Future research could involve screening this compound against a panel of enzymes and receptors to identify any novel bioactivities. Such studies could reveal unexpected pharmacological properties, contributing to a broader understanding of how small structural modifications can lead to vastly different biological functions.

Potential for this compound as a Scaffold for Rational Drug Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that can be systematically modified to develop new drugs. The nitrocatechol scaffold of entacapone is a validated pharmacophore for COMT inhibition. jst.go.jpnih.gov While this compound itself is likely inactive as a COMT inhibitor, its underlying molecular framework holds potential for rational drug design targeting other biological systems.

Rational drug design leverages the knowledge of a biological target to create new medications. The this compound structure could serve as a starting point for creating libraries of new compounds. By modifying its functional groups, medicinal chemists could explore new chemical spaces and potentially identify molecules with novel therapeutic applications. This process, sometimes referred to as "scaffold hopping" or "scaffold decoration," is a cornerstone of modern drug discovery.

For instance, the ethyl group could be replaced with various other alkyl or aryl groups to probe the binding pockets of different enzymes. The diethylamide portion could also be altered to modulate properties like solubility, cell permeability, and metabolic stability.

Table 1: Potential Modifications of the this compound Scaffold for Drug Discovery

Scaffold PositionOriginal GroupExample ModificationsPotential Therapeutic Goal
3-PositionEthoxy (-OCH2CH3)- Methoxy- Propoxy- BenzyloxyAltering selectivity for new targets; improving metabolic stability.
Diethylamide-N(CH2CH3)2- Piperidine- Morpholine- PyrrolidineModifying solubility, lipophilicity, and pharmacokinetic properties.
Nitro Group-NO2- Cyano- Halogen- AminoChanging electronic properties and potential for hydrogen bonding.

Advancements in Analytical Characterization and Impurity Control Strategies in Pharmaceutical Sciences

As a known impurity of entacapone, designated "Entacapone Impurity D," the accurate detection and quantification of this compound are critical for ensuring the quality and safety of the final drug product. ncats.io The principles of impurity control are mandated by international regulatory bodies through guidelines such as ICH Q3A and Q3B, which set thresholds for reporting, identifying, and qualifying impurities. youtube.comscribd.comich.org

Advanced analytical techniques are essential for this purpose. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing entacapone and its related substances. derpharmachemica.comresearchgate.netoup.com These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from any impurities or degradation products that may arise during manufacturing or storage. researchgate.net The development and validation of such methods for this compound ensure that it can be controlled within safe limits.

Future advancements in this area could involve the use of ultra-performance liquid chromatography (UPLC) for faster and more efficient separations, as well as mass spectrometry (MS/MS) for highly sensitive and specific detection, particularly for genotoxic impurities.

Table 2: Typical Analytical Method Parameters for Entacapone Impurity Profiling

ParameterTypical ConditionPurpose
Chromatographic Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Stationary phase for separating compounds based on hydrophobicity. researchgate.netoup.com
Mobile Phase Gradient mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netoup.comElutes compounds from the column, allowing for separation.
Flow Rate 1.0 mL/minControls the speed of the separation. researchgate.net
Detection UV Absorbance (e.g., at 310 nm) or Mass Spectrometry (MS)Quantifies and identifies the separated compounds. researchgate.net
Column Temperature Ambient or controlled (e.g., 30 °C)Ensures reproducibility of retention times.

Contribution of this compound Studies to General Principles of Drug Metabolism and Degradation Mechanisms

The study of specific impurities and metabolites provides valuable insights into the broader principles of drug metabolism and chemical degradation. wikipedia.org Drug metabolism is typically divided into Phase I (functionalization reactions like oxidation or hydrolysis) and Phase II (conjugation reactions). pharmaguideline.com

While this compound is identified as a process-related impurity, studying its potential metabolic fate if ingested is academically valuable. The most probable metabolic pathway for this compound would be a Phase I reaction called O-de-ethylation, which would remove the ethyl group to form the parent drug, entacapone. nih.govmdpi.com This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. mdpi.com Investigating this transformation could provide specific data on which CYP isozymes are responsible, contributing to the growing knowledge base of enzyme-substrate specificity.

Furthermore, understanding the formation and degradation of this compound during stability testing of entacapone drug substance and product helps elucidate the chemical stability of the nitrocatechol scaffold. This knowledge is crucial for developing robust formulations and defining appropriate storage conditions to ensure the long-term quality of the medication.

Table 3: Phases of Drug Metabolism and Relevance to this compound

PhaseType of ReactionExampleRelevance to this compound
Phase I Functionalization (Oxidation, Reduction, Hydrolysis)O-dealkylation, N-dealkylation, Hydroxylation. mdpi.comThe likely metabolic pathway for this compound is O-de-ethylation to form entacapone.
Phase II ConjugationGlucuronidation, Sulfation, Acetylation.The entacapone formed from Phase I metabolism would then undergo its known Phase II metabolism, primarily glucuronidation. nih.govnih.gov

By investigating these focused areas, the scientific community can leverage the specific case of this compound to advance fundamental knowledge in drug design, analytical chemistry, and drug metabolism, ultimately contributing to the development of safer and more effective medicines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.